Pyrazine-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

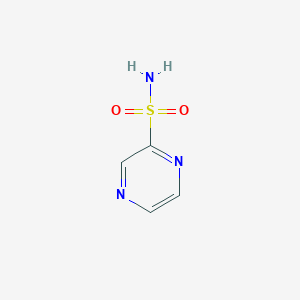

Pyrazine-2-sulfonamide is a heterocyclic compound containing a pyrazine ring substituted with a sulfonamide group at the second position. This compound is part of the broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Mecanismo De Acción

Target of Action

Pyrazine-2-sulfonamide primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival . Additionally, it has been suggested that this compound derivatives may have anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It prevents para-aminobenzoic acid (PABA), a substrate of the enzyme, from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound disrupts the production of folic acid, a vital component for bacterial DNA synthesis and cell division . The downstream effect of this disruption is the inhibition of bacterial growth and proliferation .

Pharmacokinetics

A study on similar pyrazine derivatives suggests that they have satisfactory adme properties . These properties impact the bioavailability of this compound, determining how effectively it can reach its target and exert its inhibitory effect .

Result of Action

The molecular effect of this compound’s action is the inhibition of the bacterial enzyme dihydropteroate synthetase . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and proliferation . On a cellular level, this results in the effective control of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the widespread use of sulfonamides, including this compound, has led to their presence in various environmental compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-sulfonamide typically involves the sulfonation of pyrazine derivatives. One common method is the reaction of pyrazine with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters and reducing the risk of side reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or sulfides.

Substitution: Formation of substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Mechanism of Action:

Pyrazine-2-sulfonamide derivatives have been studied for their potential as inhibitors of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells, particularly colorectal cancer. Research indicates that these compounds can induce cell death through mechanisms such as apoptosis and necrosis, making them promising candidates for cancer therapies .

Case Study:

A study synthesized a series of pyrazole-sulfonamide hybrids that were tested against colorectal cancer cell lines. The results showed that certain compounds achieved significant cytotoxic effects, with one compound eliciting up to 70% cell death in metastatic colon cancer cells, outperforming standard treatments like 5-fluorouracil .

| Compound | Cell Line | % Cell Death | Mechanism |

|---|---|---|---|

| Compound 11 | SW-620 | 70% | Apoptosis & Necrosis |

| Compound 3 | HCT-116 | 59.83% | Apoptosis & Necrosis |

| 5-FU (Control) | SW-620 | 5.83% | Apoptosis |

Antimicrobial Properties

Antitubercular Activity:

Research has demonstrated that N-(pyrazin-2-yl)benzenesulfonamides exhibit potent antitubercular activity against Mycobacterium tuberculosis. Two specific compounds showed minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL, indicating their effectiveness against this pathogen .

Table of Antimicrobial Activity:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |

Other Pharmacological Activities

Anti-inflammatory and Anticonvulsant Effects:

Beyond anticancer and antimicrobial properties, this compound derivatives have been noted for their anti-inflammatory and anticonvulsant activities. These compounds can modulate inflammatory pathways and have shown potential in reducing seizure activity in preclinical models .

Case Study:

In a pharmacological review, various pyrazine hybrids were evaluated for their effects on inflammation-related signaling pathways, demonstrating significant inhibition of NF-κB activity, which plays a crucial role in inflammatory responses .

Comparación Con Compuestos Similares

Sulfametopyrazine: Another sulfonamide derivative with similar antimicrobial properties.

Pyrazinamide: A pyrazine derivative used as an anti-tuberculosis agent.

Sulfamethoxypyrazine: Known for its antibacterial activity.

Uniqueness: Pyrazine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

Pyrazine-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazine ring substituted with a sulfonamide group. This structural configuration is significant as it influences the compound's interaction with biological targets. The synthesis of this compound typically involves the reaction of pyrazine derivatives with sulfonyl chlorides or other sulfonating agents, leading to various derivatives that may exhibit enhanced biological properties .

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In a study evaluating a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, certain compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL . These findings suggest that modifications to the pyrazine core can enhance the efficacy against resistant strains of bacteria.

2. Anticancer Activity

The anticancer potential of this compound derivatives has been explored in various studies. For example, compounds derived from pyrazine have been reported to exhibit significant cytotoxic effects on multiple human tumor cell lines, including leukemia and solid tumors. One study indicated that specific derivatives had GI(50) values below 2 μM against several cancer types, highlighting their potential as chemotherapeutic agents .

| Compound | Cell Line | GI(50) (μM) |

|---|---|---|

| 2f | MOLT-4 (Leukemia) | 1.94 |

| 2f | SR (Leukemia) | 1.28 |

| 2f | EKVX (Lung Cancer) | 1.88 |

| 2f | COLO 205 (Colon) | 1.69 |

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Compounds containing this moiety have been shown to inhibit nitric oxide production in RAW264.7 macrophages, suggesting a potential mechanism for treating inflammatory diseases . The inhibitory activity against lipopolysaccharide-induced nitric oxide overproduction was recorded at approximately 56% at a concentration of 20 μM.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many sulfonamides act by inhibiting key enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth and replication.

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells through pathways involving DNA damage and mitochondrial dysfunction .

- Inflammatory Pathway Modulation : By inhibiting NF-κB signaling pathways, these compounds may reduce inflammation and associated tissue damage.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound derivatives:

- Antitubercular Activity : A study synthesized several N-(pyrazin-2-yl)benzenesulfonamides and tested their efficacy against M. tuberculosis, revealing promising results that warrant further investigation into their use as potential antitubercular agents .

- Cancer Treatment : Research on pyrazine derivatives has shown that they can effectively inhibit tumor growth in vivo, with specific compounds demonstrating high selectivity for cancer cells while sparing normal cells .

- Neuroprotective Effects : Some studies indicate that pyrazine derivatives may also offer neuroprotective benefits, potentially aiding in conditions such as neurodegeneration due to oxidative stress .

Propiedades

IUPAC Name |

pyrazine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H,(H2,5,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIHOBZPEKJCRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.